![molecular formula C22H25ClN4 B2887206 1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine CAS No. 1797601-95-6](/img/structure/B2887206.png)
1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Rajkumar, Kamaraj, and Krishnasamy (2014) describes the synthesis of piperazine derivatives, including compounds structurally related to 1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine. These compounds showed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The synthesis involved a four-component cyclocondensation, and the compounds were characterized by various spectral studies before being evaluated for in vitro antimicrobial activities (R. Rajkumar et al., 2014).
Antidiabetic Potential
In a study conducted by Le Bihan et al. (1999), a series of piperazine derivatives, including structural analogs of 1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, were synthesized and evaluated for their antidiabetic properties. The study identified several compounds that significantly improved glucose tolerance in a rat model of type II diabetes, highlighting the potential of these compounds in diabetes management (G. Le Bihan et al., 1999).
ACAT-1 Inhibition
Shibuya et al. (2018) discovered a compound with a similar structure that acted as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), exhibiting significant selectivity over ACAT-2. This compound was found to enhance oral absorption and solubility, indicating its utility in treating diseases associated with ACAT-1 overexpression (K. Shibuya et al., 2018).
Broad-Spectrum Antimicrobial Efficacy
Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives that exhibited broad-spectrum antimicrobial efficacy against various strains, demonstrating activities comparable to standard drugs like chloramphenicol and fluconazole. This suggests their potential use in treating a wide range of microbial infections (Lin-Ling Gan et al., 2010).
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It has been found that a series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives exhibited significant effects on both allergic asthma and allergic itching
Biochemical Pathways
Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that multiple biochemical pathways could be influenced.
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution.
Result of Action
It has been found that a series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives exhibited significant effects on both allergic asthma and allergic itching . This suggests that the compound may have a modulatory effect on immune responses.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4/c23-21-8-6-19(7-9-21)18-26-14-12-25(13-15-26)16-17-27-11-10-24-22(27)20-4-2-1-3-5-20/h1-11H,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSMSBPVMNFPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.